synthesis of 7-Nitro-2(1H)-quinoxalinone from o-phenylenediamine
synthesis of 7-Nitro-2(1H)-quinoxalinone from o-phenylenediamine
An In-Depth Technical Guide to the Synthesis of 7-Nitro-2(1H)-quinoxalinone from o-Phenylenediamine
Executive Summary
Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities that make them attractive scaffolds for drug development.[1] Among these, 7-Nitro-2(1H)-quinoxalinone serves as a crucial intermediate for the synthesis of more complex, pharmacologically active molecules. This guide provides a comprehensive, field-tested methodology for the synthesis of 7-Nitro-2(1H)-quinoxalinone, starting from the readily available and inexpensive reagent, o-phenylenediamine. The presented two-step synthetic pathway is optimized for high regioselectivity and robust, scalable yields. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a causal understanding of the experimental choices, ensuring both scientific integrity and practical reproducibility.
Introduction
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in pharmaceutical sciences due to its ability to interact with various biological targets.[1] The introduction of a nitro group and an oxo functional group, as in 7-Nitro-2(1H)-quinoxalinone, further enhances its utility as a versatile building block for creating novel therapeutic agents.[2] Traditional synthesis of substituted quinoxalines often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds.[3][4] However, achieving specific substitution patterns, such as the 7-nitro derivative, requires a more nuanced strategy to avoid the formation of undesired regioisomers.
This guide details a highly efficient and regioselective two-step synthesis. The strategy involves an initial cyclocondensation to form the quinoxalin-2(1H)-one core, followed by a directed electrophilic nitration. This approach circumvents the regioselectivity issues associated with starting from 4-nitro-o-phenylenediamine, which often yields a mixture of products that are difficult to separate.[2][5]
Part 1: Synthetic Strategy & Mechanistic Overview
The chosen synthetic pathway proceeds in two distinct, high-yielding steps:
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Step 1: Cyclocondensation. o-Phenylenediamine is reacted with glyoxylic acid monohydrate in methanol. This reaction forms the core heterocyclic structure, quinoxalin-2(1H)-one (which exists in tautomeric equilibrium with quinoxalin-2-ol).
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Step 2: Regioselective Electrophilic Nitration. The quinoxalin-2(1H)-one intermediate is subsequently nitrated using a mixture of fuming nitric acid and glacial acetic acid. This specific reagent combination preferentially directs the nitro group to the C7 position of the quinoxaline ring.
The rationale for this sequence is rooted in controlling the regiochemical outcome. The electron-donating nature of the amine group in o-phenylenediamine would lead to a mixture of isomers if nitration were attempted first. By forming the quinoxalinone ring system, the electronic properties of the benzene ring are altered, allowing for a highly selective nitration at the C7 position, which is meta to the deactivating amide group and activated by the fused pyrazine ring system.[2][5]
Caption: High-level overview of the two-step synthesis.
Part 2: Experimental Protocols & Field Insights
The following protocols are presented as self-validating systems, incorporating expected observations and characterization data to confirm the successful transformation at each stage.
Section 2.1: Synthesis of Quinoxalin-2(1H)-one (Intermediate 2)
This step involves the cyclocondensation reaction between o-phenylenediamine and glyoxylic acid. The reaction is typically straightforward and results in the precipitation of the product from the reaction mixture.
Step-by-Step Protocol:
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.2 g (0.11 mol) of glyoxylic acid monohydrate in 85 mL of methanol.
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Reaction Initiation: Cool the solution to 0 °C in an ice bath. While stirring, slowly add a solution of 10.8 g (0.10 mol) of o-phenylenediamine in 40 mL of methanol. The slow addition is crucial to control the initial exotherm.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour. A precipitate will form as the reaction proceeds.
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Product Isolation: Collect the precipitate by vacuum filtration.
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Purification: Wash the collected solid thoroughly with water to remove any unreacted glyoxylic acid and other water-soluble impurities.
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Drying: Dry the resulting white crystalline solid under vacuum to a constant weight. A yield of approximately 12.0 g (89%) is expected.[2][6]
Field Insights & Causality:
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Solvent Choice: Methanol is an effective solvent for both reactants and facilitates the precipitation of the product upon formation, driving the reaction to completion.
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Temperature Control: Starting the reaction at 0 °C helps to moderate the initial rate of reaction and prevent the formation of side products.
Self-Validation (Characterization of Intermediate 2):
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Appearance: White crystalline solid.
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Melting Point: 269-270 °C (Literature: 268-270 °C).[2]
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¹H NMR (200 MHz, DMSO-d₆): δ 12.4 (s, 1H, NH), 8.16 (s, 1H, H3), 7.76 (d, 1H, J=8.0 Hz, H8), 7.53 (t, 1H, J=8.0 Hz, H6), 7.26 (m, 2H, H5 and H7).[2][6]
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¹³C NMR (50 MHz, DMSO-d₆): δ 154.9, 151.6, 132.0, 131.8, 130.7, 128.8, 123.2, 115.7.[2]
Section 2.2: Regioselective Nitration to 7-Nitro-2(1H)-quinoxalinone (Target Molecule 3)
This step requires careful handling of fuming nitric acid. The reaction regioselectively installs a nitro group at the C7 position.
Step-by-Step Protocol:
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Reagent Preparation: In a 250 mL round-bottom flask, suspend 3.0 g (20.5 mmol) of quinoxalin-2(1H)-one (2) in 85 mL of glacial acetic acid. Stir the suspension at room temperature.
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Nitrating Agent Addition: Prepare the nitrating agent by slowly adding 0.9 mL of fuming nitric acid to 5 mL of glacial acetic acid in a separate container, preferably in an ice bath to dissipate heat.
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Reaction Initiation: Add the prepared nitrating solution dropwise to the stirred suspension of quinoxalin-2(1H)-one over 15-20 minutes. The reaction is exothermic and the temperature should be monitored.
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Reaction Progression: Stir the resulting mixture at room temperature for 24 hours.
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Product Isolation: After 24 hours, reduce the solvent volume under vacuum. Add 85 mL of water to the residue and stir for 1 hour at room temperature to precipitate the product fully.
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Purification & Drying: Collect the precipitate by vacuum filtration and wash thoroughly with water. Dry the pale yellow solid under vacuum. A yield of approximately 2.51 g (65%) is expected.[5][6]
Field Insights & Causality:
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Nitrating System: The use of fuming nitric acid in glacial acetic acid is a moderately strong nitrating system that is effective for this substrate. Glacial acetic acid serves as a solvent and protonates the nitric acid to form the nitronium ion (NO₂⁺), the active electrophile.[2]
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Regioselectivity: The directing effects of the heterocyclic ring system favor electrophilic substitution at the C6 and C7 positions. The C7 position is electronically favored in this specific system, leading to high regioselectivity.[2]
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Safety: Fuming nitric acid is highly corrosive and a strong oxidizing agent. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Self-Validation (Characterization of Product 3):
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Appearance: Pale yellow solid.
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Melting Point: 273-274 °C (Literature: 273-276 °C).[2]
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¹H NMR (200 MHz, DMSO-d₆): δ 12.73 (s, 1H, NH), 8.36 (s, 1H, H3), 8.10 (d, 1H, J=2.0 Hz, H8), 8.04 (dd, 2H, H5 and H6).[2][6]
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¹³C NMR (50 MHz, DMSO-d₆): δ 155.4, 154.5, 147.6, 135.3, 132.3, 130.2, 117.4, 111.2.[2]
Part 3: Data Summary & Workflow Visualization
Quantitative Data Summary
| Parameter | Step 1: Quinoxalin-2(1H)-one Synthesis | Step 2: 7-Nitro-2(1H)-quinoxalinone Synthesis |
| Starting Material | o-Phenylenediamine (1) | Quinoxalin-2(1H)-one (2) |
| Key Reagent | Glyoxylic Acid Monohydrate | Fuming Nitric Acid |
| Solvent | Methanol | Glacial Acetic Acid |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 hour | 24 hours |
| Typical Scale (Starting) | 10.8 g (0.10 mol) | 3.0 g (20.5 mmol) |
| Expected Yield | ~12.9 g (89%) | ~2.5 g (65%) |
| Product MW | 146.15 g/mol | 191.15 g/mol [7] |
Experimental Workflow Diagram
Caption: Detailed step-by-step workflow for the synthesis.
Conclusion
The two-step presented in this guide is a reliable, scalable, and highly regioselective method. By first constructing the quinoxalinone core and then performing a directed nitration, this pathway effectively overcomes the common challenge of isomeric mixture formation. The detailed protocols, coupled with mechanistic insights and expected characterization data, provide researchers with a robust framework for producing this valuable chemical intermediate with high purity and in good yield. This methodology serves as a foundational technique for further exploration into the rich medicinal chemistry of quinoxalinone derivatives.
References
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El-Malah, A. A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
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